
Diazenium
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Description
Diazenium is a nitrogen hydride.
Scientific Research Applications
Pharmacological Applications
1.1 Nitric Oxide Release and Mechanisms
Diazeniumdiolates are recognized for their ability to release nitric oxide in a controlled manner. This property has made them valuable in pharmacological research, particularly in the development of therapeutic agents targeting cardiovascular diseases. The release mechanism is primarily hydrolytic, where diazeniumdiolates dissociate to produce NO upon contact with physiological fluids .
1.2 Vasodilatory Effects
Research has demonstrated that diazeniumdiolates can induce vasodilation, a critical function for managing blood pressure and treating conditions like hypertension. For instance, studies have shown that specific diazeniumdiolate compounds can enhance blood vessel dilation effectively, correlating their physicochemical properties with biological outcomes .
1.3 Anticancer Potential
The anticancer properties of diazeniumdiolates have been explored extensively. Compounds such as JS-K have shown promise in selectively targeting cancer cells while sparing normal cells, potentially reducing side effects associated with traditional chemotherapies . The mechanism involves the selective release of NO, which can induce apoptosis in malignant cells.
Environmental Chemistry
2.1 Nitrate Reduction and Synthesis
Recent advancements in synthetic methodologies have leveraged diazenium chemistry for environmentally friendly processes. Researchers have developed safer synthesis routes for aryldiazonium compounds through nitrate reduction, which minimizes the hazards associated with traditional methods involving strong acids and high temperatures . This approach not only enhances safety but also reduces production costs, making it attractive for industrial applications.
Synthetic Methodologies
3.1 Novel Synthetic Routes
The exploration of this compound compounds has led to innovative synthetic strategies that utilize common chemicals from the fertilizer and fuel industries. This has implications for creating cost-effective pathways in chemical manufacturing .
3.2 Prodrug Development
This compound compounds are also being investigated as prodrugs for nonsteroidal anti-inflammatory drugs (NSAIDs). These prodrugs can release NO upon metabolism, potentially enhancing the therapeutic effects of NSAIDs while minimizing gastrointestinal toxicity .
Case Studies
Properties
CAS No. |
250132-74-2 |
---|---|
Molecular Formula |
H3N2+ |
Molecular Weight |
31.038 g/mol |
IUPAC Name |
iminoazanium |
InChI |
InChI=1S/H2N2/c1-2/h1-2H/p+1 |
InChI Key |
RAABOESOVLLHRU-UHFFFAOYSA-O |
SMILES |
[NH2+]=N |
Canonical SMILES |
[NH2+]=N |
Key on ui other cas no. |
12357-66-3 |
Origin of Product |
United States |
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